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Technical Support Center: Succinate
Quantification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for the quantification of succinate using internal standards. It is intended for

researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate succinate quantification?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte

(succinate) that is added in a known quantity to all samples, calibrators, and quality controls.

Its purpose is to correct for variations that can occur during sample preparation, injection, and

analysis. By using the ratio of the analyte signal to the internal standard signal for

quantification, errors from analyte loss during extraction, injection volume inconsistencies, and

instrument response fluctuations can be significantly minimized, leading to more accurate and

precise results.

Q2: Which internal standard is best for succinate quantification?

The gold standard for succinate quantification by mass spectrometry (MS) is a stable isotope-

labeled (SIL) version of succinic acid. These standards are chemically identical to succinate,
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ensuring they behave similarly during the entire analytical process, including extraction and

ionization.[1] The most common and highly recommended SIL internal standards for succinate
are:

¹³C₄-Succinic acid: All four carbon atoms are replaced with the ¹³C isotope. This is often

considered the best choice due to its excellent chemical and isotopic stability and the fact

that it co-elutes almost perfectly with the unlabeled succinate.[1][2]

¹³C₂-Succinic acid: Two of the carbon atoms are labeled with ¹³C.

d₄-Succinic acid: The four hydrogen atoms on the methylene groups are replaced with

deuterium. While generally a good choice, deuterated standards can sometimes exhibit a

slight chromatographic shift (isotope effect), eluting slightly earlier than the native analyte,

which could potentially impact quantification if matrix effects are not uniform across the peak.

[1][2]

Q3: Can I use a structural analog as an internal standard for succinate?

While a structural analog (a molecule with a similar but not identical structure) can be used, it is

not the preferred approach for succinate quantification. A structural analog may not perfectly

mimic the extraction efficiency, chromatographic retention, and ionization response of

succinate, which can lead to less accurate results. If a SIL-IS is not available, a carboxylic acid

with similar properties (e.g., malonic acid, glutaric acid) could be considered, but extensive

validation is required to ensure it effectively corrects for analytical variability.

Q4: Do I need to derivatize succinate for analysis?

For Gas Chromatography-Mass Spectrometry (GC-MS): Yes. Succinic acid is a non-volatile

dicarboxylic acid. Derivatization is essential to convert it into a volatile and thermally stable

compound suitable for GC analysis. A common and effective method is silylation using

reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1%

Trimethylchlorosilane (TMCS).

For Liquid Chromatography-Mass Spectrometry (LC-MS): No. LC-MS can directly analyze

succinate in its native form from a liquid sample, which simplifies sample preparation and

increases throughput.[3]
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Problem Potential Cause(s) Troubleshooting Steps

Poor Peak Shape (Tailing or

Fronting) for Succinate or IS

1. Active sites in the GC

system: Exposed silanol

groups in the inlet liner or on

the column can interact with

the polar carboxyl groups of

the derivatized succinate. 2.

Incomplete derivatization:

Residual underivatized

succinic acid is highly polar

and will tail significantly. 3.

Column contamination:

Accumulation of non-volatile

matrix components at the head

of the column. 4. Improper

column installation: A poor

column cut or incorrect

installation depth in the inlet

can cause peak distortion.[4]

[5] 5. Column overload:

Injecting too much sample can

lead to peak fronting.

1. Use a deactivated inlet liner.

If tailing persists, trim 10-20 cm

from the front of the column. 2.

Optimize the derivatization

reaction: ensure reagents are

fresh, reaction time and

temperature are adequate

(e.g., 70°C for 30-60 minutes),

and the sample is completely

dry before adding the

derivatizing agent. 3. Bake out

the column at a high

temperature (within its

specified limits). If this doesn't

resolve the issue, trim the

column. 4. Re-cut the column

ensuring a clean, 90° cut and

reinstall it according to the

manufacturer's instructions. 5.

Dilute the sample or reduce

the injection volume.

Low or No Signal for Succinate

or IS

1. Poor derivatization

efficiency: Moisture in the

sample can quench the

silylation reaction. 2.

Degradation in the inlet: The

inlet temperature may be too

high, causing the derivatized

succinate to break down. 3.

Leak in the GC system: A leak

in the septum, ferrule, or other

connections can lead to a loss

of sample and poor sensitivity.

1. Ensure the sample extract is

completely dried down before

adding the derivatization

reagent. 2. Optimize the inlet

temperature. A temperature

around 250-280°C is typically

a good starting point. 3.

Perform a leak check of the

GC system.

High Variability in Results 1. Inconsistent derivatization:

Variability in reaction time,

1. Use a consistent and

validated derivatization
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temperature, or reagent

volume. 2. Injection variability:

Issues with the autosampler

syringe or injection port. 3.

Internal standard added

incorrectly: Inconsistent

volume or concentration of the

IS added to samples.

protocol. An autosampler can

help ensure consistent

reaction times. 2. Check the

autosampler syringe for

bubbles or clogs. Clean or

replace the inlet liner and

septum. 3. Ensure the internal

standard is added accurately

and consistently to all samples

and standards at the beginning

of the sample preparation

process.

LC-MS/MS Analysis
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Problem Potential Cause(s) Troubleshooting Steps

Ion Suppression or

Enhancement

1. Matrix effects: Co-eluting

compounds from the sample

matrix (e.g., salts,

phospholipids) can interfere

with the ionization of succinate

and the internal standard in the

MS source.[6][7] 2. Mobile

phase additives: High

concentrations of non-volatile

buffers or ion-pairing agents

can cause ion suppression.

1. Improve sample

preparation: Use a more

effective extraction method

(e.g., solid-phase extraction) to

remove interfering matrix

components.[8] 2. Optimize

chromatography: Adjust the

gradient to better separate

succinate from the interfering

compounds. A longer run time

or a different column chemistry

may be necessary. 3. Dilute

the sample: This can reduce

the concentration of matrix

components, but may also

lower the succinate signal. 4.

Use a ¹³C-labeled internal

standard: As it co-elutes

perfectly with succinate, it will

experience the same degree of

ion suppression, providing

better correction.[1][2]

Poor Peak Shape (Broadening

or Splitting)

1. Column degradation: Loss

of stationary phase or

blockage of the column frit. 2.

Incompatible sample solvent:

Injecting a sample in a solvent

much stronger than the initial

mobile phase can cause peak

distortion. 3. pH of the mobile

phase: The pH can affect the

peak shape of carboxylic

acids.

1. Replace the column. Use a

guard column to extend the life

of the analytical column. 2.

Reconstitute the dried sample

extract in the initial mobile

phase or a weaker solvent. 3.

Adjust the pH of the mobile

phase. For reversed-phase

chromatography, a lower pH

(e.g., using 0.1% formic acid)

will ensure succinate is in its

protonated form, which
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generally results in better peak

shape.

Retention Time Shift

1. Changes in mobile phase

composition: Inaccurate mixing

of mobile phase components.

2. Column aging or

temperature fluctuations. 3.

System leaks.

1. Prepare fresh mobile

phases and ensure the pump

is working correctly. 2. Allow

the column to equilibrate fully.

Use a column oven to maintain

a stable temperature. 3. Check

for leaks in the LC system.

Performance Comparison of Internal Standards
The choice of internal standard can impact the performance of the analytical method. Stable

isotope-labeled internal standards are highly recommended.
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Internal

Standard

Type

Chromatogr

aphic Co-

elution with

Succinate

Correction

for Matrix

Effects

Isotopic

Stability

Relative

Cost

Recommend

ation

¹³C₄-Succinic

acid

Excellent

(near-perfect

co-elution)[2]

Excellent[9] Very High High

Highly

Recommend

ed for all

applications,

especially

those

requiring the

highest

accuracy and

precision.

d₄-Succinic

acid

Good (may

show slight

retention time

shift)[1]

Good to

Excellent

High

(potential for

back-

exchange in

certain

conditions)

Moderate

A reliable and

cost-effective

option. The

potential for

chromatograp

hic shift

should be

evaluated

during

method

development.

Structural

Analog

Variable

(does not co-

elute)

Fair to Poor N/A Low

Not

recommende

d unless a

SIL-IS is

unavailable.

Requires

extensive

validation.
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Experimental Protocols
LC-MS/MS Protocol for Succinate Quantification in
Serum
This protocol provides a general framework for the analysis of succinate in serum using ¹³C₄-

succinic acid as an internal standard.

Preparation of Standards and Internal Standard Stock Solutions:

Prepare a 1 mg/mL stock solution of succinic acid in water.

Prepare a 1 mg/mL stock solution of ¹³C₄-succinic acid in water.

From these, prepare working solutions for the calibration curve and a spiking solution for

the internal standard.

Sample Preparation:

To 50 µL of serum sample, calibrator, or QC, add 10 µL of the ¹³C₄-succinic acid internal

standard working solution.

Add 150 µL of cold acetonitrile to precipitate proteins.

Vortex for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube or 96-well plate.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with

0.1% formic acid / 5% acetonitrile).

LC-MS/MS Analysis:

LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
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Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A suitable gradient to retain and elute succinate (e.g., 5% B held for 1 min,

ramp to 95% B over 5 min, hold for 2 min, then return to initial conditions).

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

MS Detection: Electrospray ionization (ESI) in negative mode.

MRM Transitions:

Succinate: Q1 117.0 -> Q3 73.0

¹³C₄-Succinic acid: Q1 121.0 -> Q3 76.0

GC-MS Protocol for Succinate Quantification in Cell
Extracts
This protocol outlines the analysis of succinate in cell extracts using d₄-succinic acid as an

internal standard and BSTFA derivatization.

Metabolite Extraction:

Extract metabolites from cell pellets using a cold solvent mixture (e.g., 80% methanol).

Add a known amount of d₄-succinic acid internal standard to the extraction solvent.

Centrifuge to remove cell debris.

Transfer the supernatant containing the metabolites to a new tube.

Dry the extract completely under vacuum or nitrogen.

Derivatization:
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To the dried extract, add 50 µL of pyridine and 50 µL of N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Cap the vial tightly and heat at 70°C for 60 minutes.

Cool to room temperature before injection.

GC-MS Analysis:

GC Column: A mid-polarity column such as a 5% phenyl methyl siloxane column (e.g., HP-

5ms, 30 m x 0.25 mm, 0.25 µm).

Inlet Temperature: 280°C.

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min,

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Detection: Electron ionization (EI) at 70 eV.

Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring

(SIM) for quantitative analysis.

SIM Ions for di-TMS-Succinate: To be determined from the mass spectrum of a

derivatized standard (e.g., m/z 247, 233, 147).

SIM Ions for di-TMS-d₄-Succinate: To be determined from the mass spectrum of the

derivatized internal standard.

Visualizations
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Sample Preparation LC-MS/MS Analysis Data Processing

Serum/Plasma Sample Add ¹³C₄-Succinate IS Protein Precipitation
(Cold Acetonitrile) Centrifugation Evaporate to Dryness Reconstitute in

Mobile Phase Inject Sample Chromatographic Separation
(C18 Column)

MS/MS Detection
(ESI-, MRM) Peak Integration Calculate Area Ratio

(Succinate/IS)
Quantify using

Calibration Curve

Click to download full resolution via product page

Caption: LC-MS/MS workflow for succinate quantification.

Sample Preparation GC-MS Analysis Data Processing

Cell Pellet Metabolite Extraction
(with d₄-Succinate IS) Dry Down Extract Derivatization

(BSTFA, 70°C) Inject Sample Chromatographic Separation
(HP-5ms Column)

MS Detection
(EI, SIM) Peak Integration Calculate Area Ratio

(Succinate/IS)
Quantify using

Calibration Curve

Click to download full resolution via product page

Caption: GC-MS workflow for succinate quantification.
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Caption: Logic for selecting an analytical method for succinate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b1194679?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_Gold_Standard_Debate_A_Comparative_Guide_to_Deuterated_vs_C_Labeled_Internal_Standards_in_Quantitative_Mass_Spectrometry.pdf
https://www.benchchem.com/pdf/The_Gold_Standard_Debate_13C_vs_Deuterium_Labeled_Internal_Standards_in_Bioanalysis.pdf
https://www.elementlabsolutions.com/uk/chromatography-blog/post/10-tips-for-electrospray-ionisation-lc-ms
https://www.benchchem.com/pdf/troubleshooting_poor_peak_shape_in_GC_MS_analysis_of_Linoleic_acid_d5.pdf
https://www.elementlabsolutions.com/uk/chromatography-blog/post/gc-troubleshooting-peak-shapes
https://alfresco-static-files.s3.amazonaws.com/alfresco_images/pharma/2014/08/22/1540f56b-a83b-4870-9c68-e84f34096324/article-9103.pdf
https://www.sepscience.com/sample-prep-solutions-7-ion-suppression-in-biological-sample-analysis-you-may-or-may-not-see-it-but-its-there-6905
https://www.sepscience.com/sample-prep-solutions-7-ion-suppression-in-biological-sample-analysis-you-may-or-may-not-see-it-but-its-there-6905
https://pubmed.ncbi.nlm.nih.gov/34974318/
https://pubmed.ncbi.nlm.nih.gov/34974318/
https://pubmed.ncbi.nlm.nih.gov/34974318/
https://pubmed.ncbi.nlm.nih.gov/34974318/
https://pubmed.ncbi.nlm.nih.gov/35766875/
https://pubmed.ncbi.nlm.nih.gov/35766875/
https://www.benchchem.com/product/b1194679#selecting-the-appropriate-internal-standard-for-succinate-quantification
https://www.benchchem.com/product/b1194679#selecting-the-appropriate-internal-standard-for-succinate-quantification
https://www.benchchem.com/product/b1194679#selecting-the-appropriate-internal-standard-for-succinate-quantification
https://www.benchchem.com/product/b1194679#selecting-the-appropriate-internal-standard-for-succinate-quantification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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